
(3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide is a synthetic compound that belongs to the pyrrolidine class of compounds. It has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of ((3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide involves the inhibition of DPP-IV enzyme activity. DPP-IV is responsible for the degradation of incretin hormones, which play a crucial role in glucose homeostasis. By inhibiting DPP-IV activity, ((3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide increases the levels of incretin hormones, which in turn leads to increased insulin secretion and improved glucose uptake.
Biochemical and Physiological Effects:
Studies have shown that ((3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide has a significant impact on glucose metabolism. It has been found to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It has also been shown to reduce blood glucose levels in diabetic rats.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ((3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide is its potency as a DPP-IV inhibitor. It has been found to be more potent than other DPP-IV inhibitors currently available in the market. However, its high potency also makes it difficult to study in vivo, as it requires careful dosing to avoid toxicity.
Orientations Futures
There are several potential future directions for research on ((3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide. One area of interest is its potential applications in the treatment of type 2 diabetes. Further studies are needed to determine its efficacy and safety in human subjects. Another potential direction is its use as a tool compound for studying the role of DPP-IV in glucose metabolism. Finally, there is a need for further studies to determine the optimal dosing and administration of ((3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide for in vivo studies.
Méthodes De Synthèse
The synthesis of ((3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide involves the reaction of (S)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid with benzylamine and cyanomethyl chloride. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product.
Applications De Recherche Scientifique
((3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This makes it a potential candidate for the treatment of type 2 diabetes.
Propriétés
IUPAC Name |
(3S,4S)-1-benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O/c16-15(17,18)13-10-21(8-11-4-2-1-3-5-11)9-12(13)14(22)20-7-6-19/h1-5,12-13H,7-10H2,(H,20,22)/t12-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWFWKXCKWFMPB-CHWSQXEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(F)(F)F)C(=O)NCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(F)(F)F)C(=O)NCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



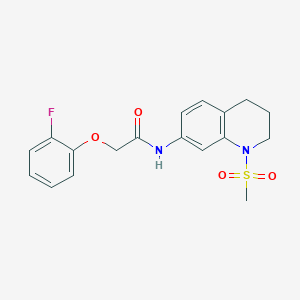
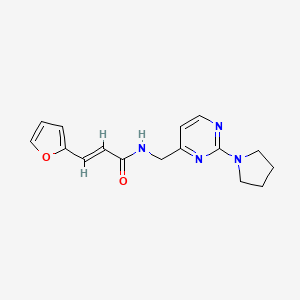
![3-(2-chlorophenyl)-5-methyl-N-[2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide](/img/structure/B2382975.png)
![(E)-3-[2-(3,5-difluorophenoxy)phenyl]-2-propenoic acid](/img/structure/B2382977.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2382978.png)
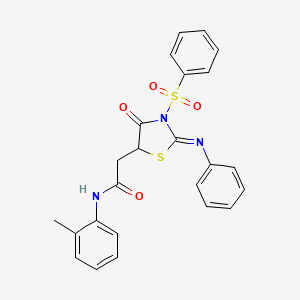
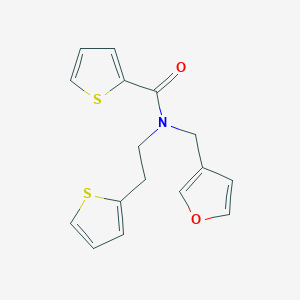
![N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2382983.png)

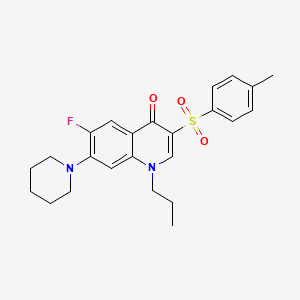
![1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2382987.png)
![1-[(2-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B2382989.png)